Manganese;(9Z,12Z)-octadeca-9,12-dienoic acid
Description
Historical Context of Metal-Carboxylate Coordination Chemistry
The development of metal-carboxylate coordination chemistry traces its origins to the late eighteenth century, when pioneering chemists began observing unusual properties in compounds formed from metal salts and organic acids. The first documented preparation of a coordination complex involved cobalt chloride combined with ammonia, obtained by Tassaert in 1798, which exhibited properties distinctly different from those of its individual components. These early observations laid the groundwork for understanding the fundamental principles of coordination chemistry that would later be formalized by Alfred Werner's coordination theory.
The systematic study of carboxylate ligands emerged as researchers recognized their unique bridging capabilities and diverse coordination modes. Transition metal carboxylate complexes are coordination complexes with carboxylate ligands that reflect the diversity of carboxylic acids, resulting in a large inventory of metal carboxylates with significant commercial utility and scholarly interest. The carboxylate anion's ability to coordinate through various modes, including monodentate, bidentate chelating, and bridging configurations, makes these compounds particularly versatile in both synthetic and biological applications.
Historical investigations revealed that carboxylate coordination exhibits several distinct bonding modes, with monodentate coordination being found in lithium and cobalt acetate systems. The bidentate chelating mode, though less favored due to the formation of strained four-membered rings, has been confirmed in zinc and uranyl complexes through crystallographic studies. However, the most common arrangement involves bridging coordination, where the carboxylate anion connects multiple metal centers, leading to the formation of polynuclear complexes and extended coordination networks.
The development of characterization techniques, particularly infrared spectroscopy, provided crucial tools for understanding metal-carboxylate interactions. Researchers established that monomeric carboxylic acids absorb strongly in the 1760-1770 wavenumber region due to carbonyl groups, while metal carboxylates display two distinct peaks arising from symmetric and asymmetric stretches of the carboxylate groups. This spectroscopic signature became fundamental for identifying and characterizing metal-carboxylate coordination modes.
Significance of (9Z,12Z)-Octadeca-9,12-Dienoic Acid in Coordination Systems
(9Z,12Z)-Octadeca-9,12-dienoic acid, systematically named as linoleic acid, represents one of the most important polyunsaturated fatty acids in biological and industrial applications. The compound's systematic name reflects its eighteen-carbon chain length with two cis-configured double bonds located at the ninth and twelfth carbon positions. This structural configuration imparts unique chemical reactivity and coordination properties that distinguish it from saturated carboxylic acids in metal complex formation.
The coordination chemistry of linoleic acid with metal centers has gained particular attention due to its prevalence in biological systems and industrial applications. Research has demonstrated that metal acetates, including those of potassium, zinc, and lead, react readily with ethyl linoleate to form highly structured, spherulitic, luminescent crystallites that aggregate into complex morphologies. These reactions provide insight into soap formation processes in drying oils used in historic paints, where metal ions become solubilized and react with unsaturated fatty acids present in fresh oils.
The formation of metal-carboxylate bonds in reaction mixtures involving linoleic acid derivatives can be monitored through the development of strong absorbance bands in infrared spectra. Specifically, lead complexes with linoleic acid derivatives show characteristic absorption at approximately 1540 inverse centimeters, while zinc complexes exhibit absorption at approximately 1580 inverse centimeters, indicating successful carboxylate complex formation. These spectroscopic signatures confirm the coordination of the carboxylate oxygen atoms to the metal centers.
The significance of linoleic acid in coordination systems extends to its role in biological processes, particularly in enzymatic systems involving manganese. Crystal structure studies of linoleate 13R-manganese lipoxygenase from Gaeumannomyces graminis have revealed detailed molecular-level interactions between manganese centers and linoleic acid substrates. These studies demonstrate that eighteen-carbon fatty acids are positioned with specific carbon atoms between manganese-hydroxide bonds and hydrophobic residues for hydrogen abstraction, with double bond configurations shielded to prevent undesired oxygenation reactions.
Rationale for Manganese as a Central Metal Ion in Linoleate Complexes
Manganese exhibits exceptional versatility as a central metal ion in carboxylate coordination systems due to its variable oxidation states and favorable coordination geometries. The metal's ability to exist in multiple oxidation states, particularly manganese(II) and manganese(III), provides unique catalytic opportunities and structural flexibility in complex formation. This redox versatility makes manganese particularly suitable for reactions involving organic substrates like linoleic acid, where electron transfer processes play crucial roles.
The coordination chemistry of manganese with carboxylate ligands has been extensively studied, revealing that carboxylate ligands drastically enhance the rates of oxo exchange and hydrogen peroxide disproportionation by manganese compounds of potential biological relevance. Research has shown that the introduction of carboxylate groups into dimanganese complexes in place of nitrogen ligands creates systems that more closely mimic the carboxylate-rich active sites found in manganese catalases and other metalloenzymes.
Catalytic studies have demonstrated that manganese acetylacetonate complexes exhibit exceptional activity in the autoxidation of ethyl linoleate, serving both as radical initiators and hydroperoxide decomposition catalysts. The addition of bipyridine ligands to these systems significantly enhances autoxidation rates, with cyclic voltammetry studies revealing that bipyridine addition facilitates the reduction of manganese(III) to manganese(II), thereby explaining the increased catalytic activity.
The structural characterization of manganese-linoleate systems reveals specific coordination environments that optimize both stability and reactivity. Crystal structure analysis of manganese lipoxygenase complexes shows that the protein fold and geometry of metal ligands are conserved, with active sites configured to accommodate fatty acid substrates in specific orientations. These structural studies indicate that manganese centers coordinate with linoleic acid derivatives through carefully controlled geometries that enable selective oxygenation reactions at specific carbon positions.
Table 1: Characteristic Properties of Manganese Linoleate Complex
The biological relevance of manganese-linoleate interactions extends to their role in lipid metabolism and oxidative processes. Manganese-containing lipoxygenases catalyze the stereospecific oxygenation of polyunsaturated fatty acids, with the metal center coordinated by histidine and other amino acid residues in protein environments. These enzymatic systems demonstrate the natural occurrence and importance of manganese-fatty acid coordination chemistry in biological processes.
Structure
3D Structure of Parent
Properties
CAS No. |
6904-78-5 |
|---|---|
Molecular Formula |
C36H62MnO4 |
Molecular Weight |
613.8 g/mol |
IUPAC Name |
manganese(2+);(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |
InChI Key |
SEAWWISVQGCBOW-GRVYQHKQSA-L |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.[Mn] |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Mn+2] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Biological Activity
Manganese;(9Z,12Z)-octadeca-9,12-dienoic acid, commonly referred to as linoleic acid, is a polyunsaturated fatty acid that has garnered significant attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological systems, and potential therapeutic applications.
Chemical Structure and Properties
(9Z,12Z)-octadeca-9,12-dienoic acid is characterized by its two double bonds located at the 9th and 12th carbon atoms in the fatty acid chain. The presence of these double bonds contributes to its reactivity and interactions with various biological molecules. The compound can be isolated from several natural sources, including plants like Eichhornia crassipes .
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of (9Z,12Z)-octadeca-9,12-dienoic acid. In silico docking studies have shown that this compound interacts with β-ketoacyl-ACP synthase (KasA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The compound demonstrated a binding energy of -4.72 Kcal/mol and an inhibition constant (Ki) of 345 µM, indicating moderate affinity compared to a reference ligand (JSF-3285) . The interaction suggests that (9Z,12Z)-octadeca-9,12-dienoic acid may serve as a scaffold for developing new anti-TB drugs.
2. Anti-inflammatory Effects
(9Z,12Z)-octadeca-9,12-dienoic acid has been implicated in various anti-inflammatory pathways. It is known to modulate the production of pro-inflammatory cytokines and may influence immune responses. For instance, its derivatives have shown promise in reducing inflammation in animal models by affecting signaling pathways related to inflammatory responses .
3. Potential Cardiovascular Benefits
Polyunsaturated fatty acids like (9Z,12Z)-octadeca-9,12-dienoic acid are associated with cardiovascular health benefits. They can help lower LDL cholesterol levels and reduce the risk of atherosclerosis. The compound's role in improving endothelial function and reducing blood pressure has been documented in several studies .
Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis
A study focused on the isolation of (9Z,12Z)-octadeca-9,12-dienoic acid from Eichhornia crassipes demonstrated its potential as an inhibitor of KasA. The study utilized molecular docking techniques to analyze binding interactions and found that while it was a weaker binder than JSF-3285, it still exhibited promising characteristics for further drug development .
Case Study 2: Anti-inflammatory Effects in Animal Models
In a controlled study involving rats subjected to induced inflammation, administration of (9Z,12Z)-octadeca-9,12-dienoic acid resulted in significant reductions in inflammatory markers compared to control groups. The study concluded that the compound could be beneficial in managing conditions characterized by chronic inflammation .
Research Findings
The following table summarizes key findings related to the biological activity of (9Z,12Z)-octadeca-9,12-dienoic acid:
Scientific Research Applications
Potential Anti-Tubercular Agent
Recent studies have highlighted the potential of (9Z,12Z)-octadeca-9,12-dienoic acid as a starting material for anti-tubercular drug design. The compound was isolated from Eichhornia crassipes and docked against β-ketoacyl-ACP synthase (KasA), a crucial enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway. The docking studies indicated that the compound interacts with specific residues in KasA, suggesting it could serve as a scaffold for developing new anti-TB agents. The binding energy was measured at -4.72 Kcal/mol with a ligand efficiency of 0.24, indicating moderate affinity compared to the reference ligand JSF-3285 .
Table 1: Binding Characteristics of (9Z,12Z)-Octadeca-9,12-dienoic Acid vs. JSF-3285
| Ligand | Weight (g/mol) | Binding Energy (Kcal/mol) | Ligand Efficiency | Ki (µM) | Interacting Residues |
|---|---|---|---|---|---|
| (9Z,12Z)-Octadeca-9,12-dienoic acid | 43.4 | -4.72 | 0.24 | 345 | PHE239, PRO201 |
| JSF-3285 | 285 | -6.98 | 0.36 | 10.5 | PRO201, GLU120, ALA119... |
Manganese Lipoxygenase
The compound is also significant in the context of lipoxygenase activity modulation. A study on Magnaporthe salvinii revealed that manganese-containing lipoxygenase enzymes can convert linoleic acid into various hydroperoxy derivatives. This transformation is crucial for biosynthetic pathways leading to oxylipins, which are signaling molecules involved in plant defense mechanisms .
Enzymatic Pathway Overview:
- Enzyme: Manganese 9S-lipoxygenase
- Substrate: Linoleic acid (9Z,12Z-octadecadienoic acid)
- Products: Various hydroperoxy derivatives including 9S-hydroperoxy-octadecadienoic acid
- Biological Role: Involved in plant stress responses and signaling pathways.
Food Industry
(9Z,12Z)-octadeca-9,12-dienoic acid is recognized for its essential role in human nutrition as an omega-6 fatty acid. It is commonly used in food products for its health benefits related to cardiovascular health and inflammation reduction.
Cosmetic Industry
Due to its moisturizing properties and ability to enhance skin barrier function, linoleic acid is often included in cosmetic formulations aimed at improving skin hydration and elasticity.
Comparison with Similar Compounds
Structural Analogs: Unsaturated Fatty Acids
Linoleic acid derivatives and related PUFAs share structural similarities but differ in bioactivity:
Key Differences :
- Binding Affinity: Linoleic acid derivatives show weaker KasA inhibition than JSF-3285 due to fewer hydrogen bonds and hydrophobic interactions (2 vs. 9 residues) .
- Oxidation Stability: Linoleic acid polymerizes faster than oleic acid but slower than α-linolenic acid, impacting industrial and pharmacological applications .
Metal Soaps and Lipid Complexes
Metal salts of fatty acids, or "metal soaps," vary in stability and bioactivity:
Pharmacological Ligands Targeting KasA
Comparative analysis with KasA inhibitors:
Critical Findings :
- JSF-3285’s superior affinity stems from its indazole group, which facilitates interactions with multiple hydrophobic pockets in KasA .
- Mn-linoleate’s simpler structure limits residue engagement but offers a safer toxicity profile .
Research Findings
- Anti-TB Activity: Mn-linoleate inhibits Mtb growth dose-dependently (MIC ≥200 µg/ml) but requires in vitro validation .
- Toxicity: Lower hepatotoxicity compared to 9-octadecenoic acid and 2-hydroxyacetohydrazide .
- Metabolic Role : Modulates lipid metabolism pathways (e.g., arachidonic acid signaling) in chronic inflammatory diseases .
Data Tables
Preparation Methods
Copper-Catalyzed Coupling and Nitrile Derivative Route
- Copper-catalyzed couplings are used to synthesize trans bromo precursors from commercially available starting materials such as 7-bromo-heptan-1-ol.
- These precursors are converted into nitrile derivatives, which are subsequently hydrolyzed to yield the fatty acid.
- This method yields high chemical and isomeric purity (>97%) of the fatty acid.
- The overall yield for (9Z,12Z)-octadeca-9,12-dienoic acid via this route is reported up to 32% over five steps, demonstrating an efficient synthesis pathway for large-scale preparation.
Chemoenzymatic Synthesis via Coupling and Stereoselective Hydrogenation
- A novel method involves coupling (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol derivative.
- The coupling is catalyzed by copper iodide and bis(benzonitrile)dichloropalladium(II) in the presence of piperidine, achieving good yields.
- The resulting enyne intermediate undergoes stereoselective hydrogenation to reduce the triple bond to a cis double bond, preserving the (Z,Z) configuration.
- Deprotection and oxidation steps yield the pure (9Z,12Z)-octadeca-9,12-dienoic acid with approximately 50% yield after purification by flash chromatography.
Table 1: Key Steps and Yields in Chemoenzymatic Synthesis
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Coupling of (Z)-1-bromohept-1-ene and protected undec-10-yne-1-ol | CuI, PdCl2(PhCN)2, piperidine, room temp, 2 h | Good yield | Formation of enyne intermediate |
| Stereoselective hydrogenation | Catalytic hydrogenation, methanol, room temp, overnight | Not specified | Converts alkyne to (Z,Z)-diene |
| Deprotection | p-Toluenesulfonic acid, methanol, room temp, overnight | Not specified | Removes protecting group |
| Oxidation to acid | Jones reagent, acetone, 0°C | 50 | Purification by flash chromatography |
Preparation of Manganese Complex with (9Z,12Z)-octadeca-9,12-dienoic acid
Though direct detailed protocols for manganese complexation with (9Z,12Z)-octadeca-9,12-dienoic acid are less frequently reported in literature, typical approaches involve:
- Formation of manganese carboxylate complexes by reacting manganese salts (e.g., manganese chloride or manganese acetate) with the purified fatty acid under controlled pH and temperature.
- Use of solvents such as tetrahydrofuran, diethyl ether, or chloroform to dissolve reactants.
- The reaction may be facilitated by the generation of Grignard reagents from bromo derivatives of the fatty acid, followed by reaction with manganese salts to form organometallic complexes.
Example Reaction Conditions for Grignard Formation and Manganese Complexation
| Step | Reagents and Conditions | Yield/Outcome | Notes |
|---|---|---|---|
| Grignard reagent formation | Magnesium in diethyl ether, reflux 1 h | Formation of (9Z,12Z)-octadeca-9,12-dienylmagnesium bromide | Precursor for complexation |
| Acid chloride formation | Oxalyl chloride, chloroform, room temp, 1 h | Acid chloride intermediate | Activation of fatty acid for complexation |
| Complexation with Grignard | Addition of Grignard reagent to acid chloride at -78°C to 0°C | Manganese complex formation | Purification by flash chromatography |
Additional Preparation Notes and Yields from Experimental Data
| Method/Step | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| Esterification with carbodiimide coupling | 22 | Linoleic acid, EDCI, diisopropyl ethylamine, DMF, 20°C, overnight | Purification by column chromatography, clear liquid product |
| Grignard reagent synthesis | Not specified | Magnesium, diethyl ether, reflux 1 h | Used for further transformations |
| Acid chloride formation | Not specified | Oxalyl chloride, chloroform, room temperature, 1 h | Intermediate for complex formation |
| Final purification | 50 | Flash chromatography, silica gel, petroleum ether:ethyl acetate | High purity product |
Summary of Preparation Methods
The preparation of manganese;(9Z,12Z)-octadeca-9,12-dienoic acid involves:
- Multi-step organic synthesis of the fatty acid ligand with high stereochemical purity, primarily by copper-catalyzed coupling, chemoenzymatic synthesis, or Grignard reagent routes.
- Use of protecting groups and selective hydrogenation to maintain the cis double bonds.
- Activation of the fatty acid via acid chloride formation or other reactive intermediates.
- Complexation with manganese salts or organometallic manganese reagents under inert atmosphere and controlled temperature.
- Purification by chromatographic techniques to ensure chemical and isomeric purity.
These methods yield the compound in moderate to good yields (up to 50% in some steps), suitable for research and industrial applications requiring high-purity manganese-fatty acid complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
